molecular formula C13H17N3O3 B11800854 Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Cat. No.: B11800854
M. Wt: 263.29 g/mol
InChI Key: NGKDXFQTBCWMMX-UHFFFAOYSA-N
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Description

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . It is a derivative of nicotinic acid and contains a piperazine ring substituted with an acetyl group. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with piperazine and acetylating agentsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or deacetylated compounds .

Scientific Research Applications

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The piperazine ring and nicotinate moiety allow it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its specific structure, which combines the nicotinate moiety with an acetylated piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications .

Biological Activity

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a nicotinic acid derivative with a piperazine ring, which is known to influence its pharmacological profile. The compound's molecular formula is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, and it possesses characteristics that allow it to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with multiple cellular pathways:

  • Microtubule Targeting : The compound has been shown to act as a microtubule-targeting agent (MTA), which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Autophagy Modulation : It has been observed that this compound can inhibit late-stage autophagy, thereby enhancing the apoptotic effects in various cancer cell lines . This dual action may provide therapeutic advantages in overcoming drug resistance in cancer treatments.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

Study Cell Lines Tested Biological Activity Key Findings
Campiani et al. (2022)Oral squamous carcinoma, promyelocytic leukemiaPro-apoptoticInduced apoptosis and inhibited autophagy
Research on MTAsVarious tumor cell linesCytotoxicityEffective against multidrug-resistant cancer cells
Structure-activity relationship (SAR) analysisChronic lymphocytic leukemia (CLL)Enhanced efficacyIdentified optimal structural modifications for increased potency

Case Studies

  • Pro-Apoptotic Activity in Cancer Cells : In a study involving oral and esophageal squamous carcinoma cell lines, this compound demonstrated significant pro-apoptotic effects. The compound induced apoptosis through microtubule destabilization and the activation of intrinsic apoptotic pathways .
  • Resistance Mechanism Overcoming : Another investigation showed that when combined with autophagy inhibitors, the compound significantly enhanced the sensitivity of resistant cancer cells to chemotherapy agents. This suggests a potential strategy for improving treatment outcomes in patients with resistant tumors .
  • Comparative Efficacy : When tested alongside other MTAs, this compound exhibited superior cytotoxic effects against CLL cells, highlighting its potential as a therapeutic candidate for hematological malignancies .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3

InChI Key

NGKDXFQTBCWMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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